molecular formula C18H11ClFN3 B3301196 4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 907585-54-0

4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3301196
CAS RN: 907585-54-0
M. Wt: 323.7 g/mol
InChI Key: PUADIDMWCYNTPF-UHFFFAOYSA-N
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Description

“4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is part of the pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Chemical Reactions Analysis

Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis and Biological Activity

4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are studied for their synthesis methods and biological activities. For instance, a study by Wang et al. (2004) investigated the electrophilic fluorination of 4‐chloropyrrolo[2,3‐d]pyrimidine, resulting in various compounds with potential biological activity, though no significant toxicity was observed in certain cell lines (Wang et al., 2004).

Chemical Syntheses and Reactions

The compound's derivatives have been the focus of various synthesis and reaction studies. Kim and Santilli (1971) explored the synthesis of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile, a related compound, by reacting 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with other chemicals, demonstrating the versatility of these compounds in chemical synthesis (Kim & Santilli, 1971).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of related pyrimidine derivatives, which is crucial for understanding their chemical properties and potential applications. For example, Gandhi et al. (2016) conducted quantum chemical calculations and crystal structure analysis of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, a compound similar in structure, providing insights into the molecular interactions and stability of such compounds (Gandhi et al., 2016).

Antiproliferative and Antiviral Activity

There is significant interest in the potential antiproliferative and antiviral activities of these compounds. For instance, Pudlo et al. (1990) synthesized derivatives of this compound, which showed varying degrees of antiproliferative and antiviral activities (Pudlo et al., 1990).

Computational Studies and Docking

Computational studies, including molecular docking, are also a crucial part of research on these compounds. Bommeraa et al. (2019) developed a method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, followed by docking studies to predict its interaction with biological targets (Bommeraa et al., 2019).

properties

IUPAC Name

4-chloro-5-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3/c19-17-16-15(12-6-8-13(20)9-7-12)10-23(18(16)22-11-21-17)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUADIDMWCYNTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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